molecular formula C20H12N2O6 B14114646 (5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone

(5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone

Cat. No.: B14114646
M. Wt: 376.3 g/mol
InChI Key: JLVGDLCYDLJCML-UHFFFAOYSA-N
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Description

(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C20H12N2O6. It is characterized by the presence of two nitro groups and two phenylmethanone groups attached to a 1,3-phenylene ring. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) involves the nitration of 4,6-dinitrobenzene-1,3-diamine. The reaction typically employs concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through the formation of intermediate nitro compounds, which are subsequently converted to the final product.

Industrial Production Methods

Industrial production of (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the involvement of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is (4,6-diamino-1,3-phenylene)bis(phenylmethanone).

    Substitution: The products depend on the nucleophile used, resulting in compounds like (4,6-diamino-1,3-phenylene)bis(phenylmethanone) derivatives.

Scientific Research Applications

(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) involves its interaction with molecular targets through its nitro and phenylmethanone groups. These functional groups can participate in various chemical reactions, such as reduction and substitution, leading to the formation of different products. The compound’s effects are mediated by its ability to undergo these transformations under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) is unique due to its specific arrangement of nitro and phenylmethanone groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H12N2O6

Molecular Weight

376.3 g/mol

IUPAC Name

(5-benzoyl-2,4-dinitrophenyl)-phenylmethanone

InChI

InChI=1S/C20H12N2O6/c23-19(13-7-3-1-4-8-13)15-11-16(20(24)14-9-5-2-6-10-14)18(22(27)28)12-17(15)21(25)26/h1-12H

InChI Key

JLVGDLCYDLJCML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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